molecular formula C19H15N5OS B3729888 N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide

Cat. No. B3729888
M. Wt: 361.4 g/mol
InChI Key: HFLUUKKMXJMXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4-Thiadiazole is a heterocyclic compound that consists of a five-membered ring containing three nitrogen atoms, one sulfur atom, and one carbon atom . It is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of thiosemicarbazides with α-haloketones or α,β-unsaturated carbonyls .


Molecular Structure Analysis

The 1,3,4-thiadiazole ring is aromatic and contains a =N-C-S- moiety . This strong aromaticity is responsible for providing low toxicity and great in vivo stability .


Chemical Reactions Analysis

1,3,4-Thiadiazole derivatives can undergo a variety of chemical reactions, including reactions with electrophiles due to the presence of electron-rich nitrogen and sulfur atoms in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary widely depending on the specific compound. For example, N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-N-NEOPENTYLAMINE has a molecular weight of 185.29 .

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives can vary depending on the specific compound and its biological target . For example, some 1,3,4-thiadiazole derivatives have shown anticonvulsant activity, which may be due to their ability to enhance GABAergic neurotransmission .

Safety and Hazards

The safety and hazards associated with 1,3,4-thiadiazole derivatives can also vary depending on the specific compound. For example, 5-Methyl-1,3,4-thiadiazol-2-ol is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed .

Future Directions

Given the wide range of biological activities exhibited by 1,3,4-thiadiazole derivatives, future research could focus on developing new derivatives with improved potency and selectivity for their biological targets . Additionally, further studies could investigate the mechanisms of action of these compounds to better understand how they interact with their targets .

properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-diphenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5OS/c1-13-21-22-19(26-13)20-18(25)16-12-24(15-10-6-3-7-11-15)23-17(16)14-8-4-2-5-9-14/h2-12H,1H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLUUKKMXJMXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5919774

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
Reactant of Route 4
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
Reactant of Route 5
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.